Mitonafide

Antiproliferative Activity IC50 Comparison Hepatocellular Carcinoma

Mitonafide (CAS 54824-17-8; NSC is the lead compound of the 3-nitronaphthalimide series, a class of synthetic DNA intercalators with antitumor properties. First synthesized as a prototype naphthalimide intercalator, Mitonafide binds to double-stranded DNA through intercalation and inhibits both DNA and RNA synthesis.

Molecular Formula C16H15N3O4
Molecular Weight 313.31 g/mol
CAS No. 54824-17-8
Cat. No. B1676607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitonafide
CAS54824-17-8
Synonyms2-dimethylaminoethylbenzo(de)isoquinoline-1,3-dione hydrochloride
5-nitro-2-(2-dimethylaminoethyl)benzo(de)isoquinoline-1,3-dione
M 4212
M-4212
mitonafide
N-(2-dimethylaminoethyl)-3-nitro-naphthalimide
N-(2-dimethylaminoethyl)-3-nitronaphthalimide
NSC 300288
Molecular FormulaC16H15N3O4
Molecular Weight313.31 g/mol
Structural Identifiers
SMILESCN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-]
InChIInChI=1S/C16H15N3O4/c1-17(2)6-7-18-15(20)12-5-3-4-10-8-11(19(22)23)9-13(14(10)12)16(18)21/h3-5,8-9H,6-7H2,1-2H3
InChIKeyXXVLKDRPHSFIIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mitonafide (NSC 300288, CAS 54824-17-8): A 3-Nitronaphthalimide DNA Intercalator for Antitumor Research


Mitonafide (CAS 54824-17-8; NSC 300288) is the lead compound of the 3-nitronaphthalimide series, a class of synthetic DNA intercalators with antitumor properties [1]. First synthesized as a prototype naphthalimide intercalator, Mitonafide binds to double-stranded DNA through intercalation and inhibits both DNA and RNA synthesis [2]. The compound demonstrates cytotoxic activity against human cervical carcinoma (HeLa) and nasopharyngeal carcinoma (KB) cell lines, and has been evaluated in Phase I clinical trials for solid tumors [1].

Why Mitonafide Cannot Be Interchanged with Other Naphthalimide DNA Intercalators


Although Mitonafide shares the naphthalimide core scaffold and intercalative mechanism with structural analogs such as Amonafide (CAS 69408-81-7), critical differences in 3-position substitution (nitro vs. amino group) and side chain architecture produce fundamentally distinct pharmacological profiles that preclude generic substitution [1]. These differences manifest quantitatively across multiple evidence dimensions: divergent antiproliferative potency, distinct DNA cleavage site specificity patterns, unique metabolic conversion relationships, and mutually exclusive clinical toxicity profiles [1][2]. The evidence below establishes that Mitonafide possesses verifiable, quantifiable differentiation from its closest analogs, which directly impacts scientific selection for mechanism-of-action studies, metabolic research, and toxicity model development.

Mitonafide vs. Analogs: Quantified Differential Evidence for Scientific Procurement


Antiproliferative Potency: Mitonafide vs. Pinafide in Hepatocellular Carcinoma Cells

In a direct comparative study evaluating antiproliferative activity against HepG2 hepatocellular carcinoma cells, Mitonafide demonstrated substantially greater potency than its structural analog Pinafide [1]. Mitonafide achieved an IC50 value below 1 µM, whereas Pinafide required an IC50 of 1.23 ± 0.15 µM to produce equivalent growth inhibition. This represents at least a 1.23-fold or greater potency advantage for Mitonafide in this hepatic tumor model. The assay employed standard MTT-based cell viability assessment following compound exposure, with both compounds evaluated under identical experimental conditions [1].

Antiproliferative Activity IC50 Comparison Hepatocellular Carcinoma

DNA Cleavage Site Specificity: Mitonafide and Amonafide vs. Other Topoisomerase II Poisons

A comparative analysis of topoisomerase II-mediated DNA cleavage using pBR322 DNA as substrate revealed a distinguishing feature shared by Mitonafide and its structural analog Amonafide: both compounds induce specific DNA cleavage at a single major site, in marked contrast to other topoisomerase II-active antitumor drugs [1]. This unique cleavage pattern differentiates the naphthalimide class from other intercalative topoisomerase II poisons. The study, which treated SV40-infected monkey cells with the compounds and analyzed cleavage using purified mammalian DNA topoisomerase II, established that Mitonafide and Amonafide function through stabilization of the enzyme-DNA cleavable complex with exceptional site selectivity [1]. The strong site specificity of these compounds enables detailed characterization of intercalator-stabilized topoisomerase II-DNA cleavable complexes.

Topoisomerase II DNA Cleavage pBR322 DNA Mechanism of Action

Metabolic Prodrug Relationship: Mitonafide Generates Amonafide and Active Metabolites In Vivo

Pharmacokinetic analysis in cancer patients following intravenous infusion (118-180 mg/m² over 1 hour) demonstrated that Mitonafide undergoes extensive biotransformation to generate Amonafide and other metabolites that accumulate to substantial plasma concentrations [1]. The quantitative exposure (AUC) of Amonafide relative to the parent compound Mitonafide reached 86%, while N-acetyl-amonafide achieved 197% and N-desmethyl-amonafide attained 28% [1]. Mitonafide distribution follows a three-compartment open model with a central distribution volume of 102 L/m² and terminal elimination half-life of 34.3 h. This metabolic conversion profile establishes Mitonafide as a de facto prodrug for Amonafide and related active metabolites, whereas direct administration of Amonafide yields a distinct pharmacokinetic and metabolic profile that does not recapitulate the full Mitonafide-derived metabolite spectrum [1].

Pharmacokinetics Metabolism Biotransformation Prodrug

Clinical Toxicity Differentiation: CNS Toxicity of Mitonafide vs. Myelosuppression of Amonafide

Phase I clinical evaluation in solid tumor patients revealed that Mitonafide produces a toxicity profile fundamentally distinct from that of its analog Amonafide [1][2]. Mitonafide caused dose-limiting central nervous system (CNS) toxicity manifesting initially as irreversible memory loss, progressing to disorientation, confusion, and dementia in patients treated at doses exceeding 118 mg/m² × 5 days [1]. Of 30 evaluable patients, 5 developed CNS toxicity at higher dose levels, leading to termination of the short-infusion Phase I study [1]. In contrast, Amonafide clinical development was limited by myelosuppression (bone marrow toxicity), vomiting, rash, and moderate phlebitis, rather than CNS effects [2]. This mutually exclusive toxicity profile demonstrates that the nitro-group substitution in Mitonafide fundamentally alters the compound's clinical safety and tolerability characteristics relative to the amino-substituted Amonafide.

Clinical Toxicity CNS Toxicity Dose-Limiting Toxicity Phase I Trial

Mitonafide: Evidence-Driven Research and Procurement Application Scenarios


Reference Standard for Naphthalimide DNA Intercalation Mechanism Studies

As the prototype 3-nitronaphthalimide with documented DNA intercalation into GC steps confirmed by X-ray crystallography [1], Mitonafide serves as the definitive reference standard for investigating naphthalimide-DNA binding interactions. Its unique induction of a single major topoisomerase II cleavage site on pBR322 DNA enables detailed characterization of intercalator-stabilized cleavable complexes [2]. Researchers studying structure-activity relationships of DNA intercalators should procure Mitonafide as the class-defining reference compound against which novel naphthalimide derivatives are benchmarked.

Metabolism and Prodrug Conversion Research

Mitonafide is uniquely suited for studies examining in vivo biotransformation of intercalative antitumor agents. Following administration, Mitonafide generates Amonafide, N-acetyl-amonafide, and N-desmethyl-amonafide as quantifiable metabolites with relative AUC exposures of 86%, 197%, and 28% respectively [3]. This defined metabolic cascade makes Mitonafide an essential tool for investigating nitro-group reduction pathways and structure-metabolism relationships in naphthalimide intercalators. Direct procurement of Mitonafide is required for studies where the full metabolite profile is the research variable of interest.

Chemotherapy-Induced CNS Neurotoxicity Model Development

The well-documented, irreversible CNS toxicity of Mitonafide—manifesting as memory loss, disorientation, confusion, and progression to dementia in patients receiving >118 mg/m² × 5 days [4]—establishes this compound as a unique chemical probe for investigating mechanisms of chemotherapy-associated neurotoxicity. Unlike Amonafide, which causes myelosuppression without CNS effects [5], Mitonafide provides a specific pharmacological tool for studying naphthalimide-mediated blood-brain barrier penetration and neuronal injury. Research programs focused on neuroprotective strategies or predictive biomarkers of CNS toxicity should procure Mitonafide specifically.

Hepatocellular Carcinoma Antiproliferative Screening Control

With documented IC50 < 1 µM against HepG2 hepatocellular carcinoma cells—representing at least 1.23-fold greater potency than the structural analog Pinafide under identical assay conditions [6]—Mitonafide provides a validated positive control for hepatic cancer antiproliferative screening campaigns. Researchers developing novel therapeutics for hepatocellular carcinoma should utilize Mitonafide as the benchmark comparator to contextualize the activity of experimental compounds against this clinically relevant cell line.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mitonafide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.